3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid, often abbreviated as DCTPA, is a widely studied organic compound with a wide range of applications in scientific research. Its synthesis is relatively straightforward and it has been used in numerous studies to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
DCTPA has been used in numerous scientific studies to investigate the biochemical and physiological effects of various compounds. It has been used as a fluorescent probe to detect and quantify the amount of small molecules in cells and tissues. Additionally, it has been used as a ligand to study the binding of proteins to other molecules. It has also been used to study the effects of various compounds on the activity of enzymes.
Mechanism of Action
The mechanism of action of DCTPA is not fully understood. It is believed that the trifluoromethyl group of DCTPA interacts with the active site of enzymes, leading to inhibition of their activity. Additionally, the dichlorophenyl group of DCTPA is believed to interact with the cell membrane, which may affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCTPA have been studied in various organisms. It has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, which can lead to decreased glucose levels in the blood. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to a decrease in the production of fatty acids. It has also been shown to cause an increase in the activity of certain enzymes involved in the metabolism of amino acids, which can lead to increased levels of amino acids in the body.
Advantages and Limitations for Lab Experiments
The advantages of using DCTPA in lab experiments include its relatively straightforward synthesis, its ability to interact with enzymes and cell membranes, and its ability to be used as a fluorescent probe. The limitations of using DCTPA in lab experiments include its potential toxicity, its potential to interfere with the activity of enzymes, and its potential to interact with other molecules in the environment.
Future Directions
For DCTPA research include further investigation into its biochemical and physiological effects, its potential toxicity, and its potential to interact with other molecules in the environment. Additionally, further research into its use as a fluorescent probe and its ability to interact with enzymes and cell membranes could lead to new applications for DCTPA in scientific research. Finally, further research into its potential to interfere with the activity of enzymes could lead to new ways of controlling the activity of these enzymes.
Synthesis Methods
The synthesis of DCTPA is relatively straightforward and involves a few steps. The first step is to react 2,5-dichlorophenol with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. The reaction is then quenched with aqueous sodium hydroxide, and the resulting product is purified by recrystallization. The final product is DCTPA, which is a white solid.
properties
IUPAC Name |
3-(2,5-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-10-1-2-12(16)11(6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXYWCJUDROAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691245 |
Source
|
Record name | 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-56-8 |
Source
|
Record name | 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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